molecular formula C19H14BrClN2O4S B11305227 2-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11305227
M. Wt: 481.7 g/mol
InChI Key: NIVFPVKJZGVXLL-UHFFFAOYSA-N
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Description

2-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of bromine, chlorine, and sulfonyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Halogenation: Introduction of bromine and chlorine atoms to the pyrimidine ring.

    Sulfonylation: Attachment of the methanesulfonyl group to the pyrimidine ring.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

2-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyrimidines and sulfonylated derivatives, such as:

Uniqueness

What sets 2-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE apart is its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H14BrClN2O4S

Molecular Weight

481.7 g/mol

IUPAC Name

(2-bromophenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14BrClN2O4S/c1-12-6-8-13(9-7-12)11-28(25,26)19-22-10-15(21)17(23-19)18(24)27-16-5-3-2-4-14(16)20/h2-10H,11H2,1H3

InChI Key

NIVFPVKJZGVXLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=CC=C3Br)Cl

Origin of Product

United States

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